4-(3-Chloro-2-methylpropyl)phenol
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Overview
Description
4-(3-Chloro-2-methylpropyl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 3-chloro-2-methylpropyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-2-methylpropyl)phenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of phenol with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloro-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-2-methylpropyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylpropyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the chloro substituent can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt microbial cell membranes is a key area of interest.
Comparison with Similar Compounds
4-Chlorophenol: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
4-Methylphenol (p-Cresol): Similar phenolic structure but with a methyl group instead of the chloro substituent.
4-(2-Chloropropyl)phenol: Similar but with a different alkyl chain length and position of the chloro substituent.
Uniqueness: 4-(3-Chloro-2-methylpropyl)phenol is unique due to the presence of both the chloro and methyl groups on the propyl chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClO |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(3-chloro-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H13ClO/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
OOPMFPSTFCVQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)CCl |
Origin of Product |
United States |
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